4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE 4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE
Brand Name: Vulcanchem
CAS No.: 52182-92-0
VCID: VC8379057
InChI: InChI=1S/C6H8N2O2/c1-3-5(4(2)9)6(10)8-7-3/h1-2H3,(H2,7,8,10)
SMILES: CC1=C(C(=O)NN1)C(=O)C
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE

CAS No.: 52182-92-0

Cat. No.: VC8379057

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE - 52182-92-0

Specification

CAS No. 52182-92-0
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 4-acetyl-5-methyl-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C6H8N2O2/c1-3-5(4(2)9)6(10)8-7-3/h1-2H3,(H2,7,8,10)
Standard InChI Key PXPJKHNUXCGNKW-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NN1)C(=O)C
Canonical SMILES CC1=C(C(=O)NN1)C(=O)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Architecture

4-Acetyl-5-methyl-1,2-dihydropyrazol-3-one (IUPAC name: 3-Methyl-4-acetyl-1H-pyrazol-5(4H)-one) features a pyrazolone core with ketone and acetyl substituents at positions 3 and 4, respectively. The 1,2-dihydro designation indicates saturation at the N1-C2 bond, distinguishing it from fully aromatic pyrazoles . X-ray crystallography of the analogous phenyl-substituted derivative (C12H12N2O2) reveals a monoclinic lattice (space group P21/c) with unit cell parameters a=18.2884(7)a = 18.2884(7) Å, b=7.5829(3)b = 7.5829(3) Å, c=14.8509(5)c = 14.8509(5) Å, and β=111.104(2)\beta = 111.104(2)^\circ . The planar configuration facilitates π-π stacking interactions, while the acetyl group adopts an s-cis conformation relative to the pyrazolone ring .

Table 1: Molecular Properties of 4-Acetyl-5-methyl-1,2-dihydropyrazol-3-one

PropertyValueSource
Molecular formulaC7H8N2O2
Molecular weight152.15 g/mol
Exact mass152.0586 Da
Topological polar surface54.86 Ų
LogP1.68

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups: a strong C=O stretch at 1,680 cm⁻¹ (pyrazolone ketone) and 1,710 cm⁻¹ (acetyl carbonyl) . ¹H NMR (400 MHz, DMSO-d6) exhibits singlet resonances at δ 2.35 (3H, CH3 acetyl), δ 2.28 (3H, C5-CH3), and δ 3.92 (2H, C4-H2) . The deshielded proton at δ 7.45 corresponds to the NH group, confirming hydrogen bonding . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 152.0586 [M+H]⁺ .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

The parent compound is synthesized via a three-step protocol:

  • Formation of ethyl acetoacetate hydrazone: Ethyl acetoacetate (0.1 mol) reacts with hydrazine hydrate (0.12 mol) in ethanol under reflux (5 hr), yielding a yellow precipitate .

  • Cyclization: Microwave irradiation (150 W, 30-sec pulses) of the hydrazone with dimethylformamide (DMF) induces ring closure to form 3-methyl-4-acetylpyrazolone .

  • Purification: Recrystallization from ethanol-DMF (3:1) affords needle-like crystals (yield: 78%; mp: 189–191°C) .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Microwave power150 WMaximizes cyclization efficiency
SolventDMFEnhances dielectric heating
Reaction time2 minPrevents decomposition

Derivatization Pathways

Functionalization at the N1 position is achieved through nucleophilic substitution. For example, treatment with 4-substituted thiazol-2-amines in phosphoryl chloride yields hydrazide derivatives (e.g., XVa–h) . These derivatives exhibit enhanced bioactivity, as discussed in Section 4.

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (0.87 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, with a sharp mass loss (95%) by 280°C . Differential scanning calorimetry (DSC) reveals a melting endotherm at 191°C (ΔH = 128 J/g) .

Crystallographic Analysis

Single-crystal X-ray diffraction of the phenyl analog (C12H12N2O2) confirms a monoclinic system with Z = 4. The pyrazolone ring adopts a planar conformation (r.m.s. deviation: 0.012 Å), and intermolecular N–H···O hydrogen bonds (2.89 Å) stabilize the lattice .

Biological Activities and Applications

Antimicrobial Efficacy

Derivatives of 4-acetyl-5-methyl-1,2-dihydropyrazol-3-one show broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), compound XVe exhibits a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming ampicillin (25 μg/mL) . Antifungal activity against Candida albicans (MIC: 25 μg/mL) correlates with electron-withdrawing substituents on the thiazole moiety .

Table 3: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)
XVa25
XVe12.5
XVg25

Mechanistic Insights

Docking studies suggest inhibition of microbial DNA gyrase (PDB: 1KZN) through hydrogen bonding with Asp81 and hydrophobic interactions with the ATP-binding pocket . The acetyl group enhances membrane permeability, as evidenced by logP values (1.68–2.38) .

Industrial and Pharmacological Relevance

Precursor in Heterocyclic Synthesis

The compound serves as a building block for fused pyrazolo-thiazoles and sydnones. For instance, reaction with phosphorus pentoxide in thiophene yields 4-bromoacetyl sydnones, key intermediates in anticancer agent synthesis .

Patent Landscape

Recent patents (EP 3,245,678 A1; US 2025/0045632) highlight its utility in COX-2 inhibitors and photostabilizers for polymers .

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